molecular formula C25H18O5 B4645529 3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B4645529
M. Wt: 398.4 g/mol
InChI Key: BURHVDPUSWDKFQ-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic furanocoumarin derivative structurally derived from psoralen (7H-furo[3,2-g]chromen-7-one), a natural product found in plants like Psoralea corylifolia . Its core structure consists of a fused furocoumarin system with methoxyphenyl substituents at positions 3 and 3.

Properties

IUPAC Name

3-(3-methoxyphenyl)-5-(4-methoxyphenyl)furo[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O5/c1-27-17-8-6-15(7-9-17)19-12-25(26)30-24-13-23-21(11-20(19)24)22(14-29-23)16-4-3-5-18(10-16)28-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURHVDPUSWDKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxyphenyl derivatives with a furochromene precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions include various substituted furochromenes, quinones, and dihydro derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The biological activity of furanocoumarins is highly dependent on substituent type, position, and rigidity. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight Key Biological Activity Reference
Psoralen None (parent structure) 186.16 DNA intercalation, photochemotherapy
Xanthotoxin (8-Methoxypsoralen) 8-Methoxy 216.19 CYP3A4 inhibition, phototoxic activity
4-Amino-9-methoxy-7H-furo[3,2-g]chromen-7-one 4-Amino, 9-methoxy 231.21 Anticancer (unspecified mechanism)
9-(Trifluoromethyl-triazolyl)-derivative (13) 9-Trifluoromethyl-triazolyl 406.31 Antiproliferative (IC₅₀ = 7.5 µM in AGS cells)
3-(4-Methoxyphenyl)-5-methyl analog 3-(4-Methoxyphenyl), 5-methyl 306.32 Structural analog; activity unreported
Target Compound 3-(3-Methoxyphenyl), 5-(4-methoxyphenyl) 368.35 (calc.) Hypothesized: Enhanced enzyme inhibition/antitumor

Key Research Findings

Substituent Position and Enzyme Inhibition: Psoralen derivatives with electron-withdrawing groups (e.g., oxathiazolone) at position 3 exhibit potent immunoproteasome β5i subunit inhibition, but the target compound’s 3-methoxyphenyl group may reduce activity due to steric hindrance . Derivatives with flexible side chains at position 9 (e.g., 9a-9d) show CYP3A4 inhibition, suggesting that substituent rigidity influences enzyme binding .

Anticancer Activity: The triazole-modified derivative (Compound 13) demonstrated 13.3-fold selectivity for AGS gastric cancer cells over healthy L02 cells, highlighting the role of polar functional groups in targeting cancer cells . Methoxy groups generally improve bioavailability and membrane permeability, which may enhance the target compound’s tumor penetration compared to non-substituted psoralen .

Structural Rigidity vs. Flexibility :

  • Compounds with rigid double bonds in side chains (e.g., 9b-9d) exhibit stronger CYP3A4 inhibition than flexible analogs, implying that the target compound’s methoxyphenyl groups may stabilize binding through π-π interactions .

Data Table: Physicochemical Properties

Property Target Compound Psoralen Xanthotoxin 3-(4-Methoxyphenyl)-5-methyl Analog
LogP (Predicted) 3.8 1.9 2.4 3.1
Water Solubility (mg/mL) <0.01 0.15 0.08 <0.01
Hydrogen Bond Donors 0 0 1 0
Hydrogen Bond Acceptors 6 3 4 5

Critical Analysis of Structural Modifications

  • Comparative Bioactivity : While the target compound lacks direct activity data, its higher molecular weight and logP compared to psoralen suggest improved tissue distribution but possible off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
Reactant of Route 2
3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

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